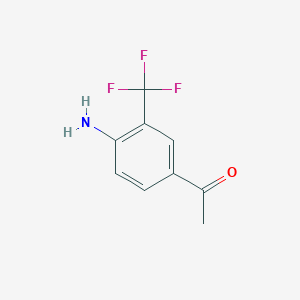

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

Description

BenchChem offers high-quality 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[4-amino-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFXQCKJRBOBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624655 | |

| Record name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343564-14-7 | |

| Record name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique combination of an aromatic ketone, an amino group, and a trifluoromethyl substituent imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents and functional materials. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility, guiding formulation strategies, and meeting regulatory standards.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. As a Senior Application Scientist, the following sections are structured to not only present the data but also to provide the underlying scientific rationale and practical experimental methodologies for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is presented in Table 1. It is crucial to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be verified empirically.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [2][3] |

| Melting Point | No data available | [3] |

| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Flash Point | 118.215 °C | [3] |

| pKa | -0.97 ± 0.10 (Predicted) | [2] |

| Solubility | No data available | [3] |

Experimental Protocols for Physical Characterization

The following sections detail robust experimental protocols for the determination of critical physical properties of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Experimental Workflow for DSC Analysis

Sources

A Comprehensive Technical Guide to 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a substituted aromatic ketone of significant interest in the pharmaceutical industry. Its chemical structure, featuring an aniline ring substituted with a trifluoromethyl group and an acetyl group, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, its critical application in drug development, and essential safety and handling information.

CAS Number: 343564-14-7[3][4] Molecular Formula: C9H8F3NO[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is crucial for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 203.16 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [4] |

| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -0.97 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

Synthesis Protocol

The synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol based on established chemical principles, such as the Friedel-Crafts acylation, followed by reduction and amination.

Experimental Workflow

Caption: A generalized two-step synthesis workflow for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone.

Step-by-Step Methodology

Step 1: Nitration of 2-(Trifluoromethyl)acetophenone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(trifluoromethyl)acetophenone. Cool the flask to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C. The regioselectivity of this nitration is directed by the existing substituents on the aromatic ring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: To a solution of 1-(4-nitro-3-(trifluoromethyl)phenyl)ethanone in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Reaction Conditions: If using iron, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

Reaction Monitoring: The disappearance of the starting material and the formation of the product can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, the reaction mixture is filtered to remove the catalyst or iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(4-amino-3-(trifluoromethyl)phenyl)ethanone.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for each scale of the synthesis.

Application in Drug Development: Synthesis of Bicalutamide

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a crucial starting material in the synthesis of Bicalutamide, a non-steroidal antiandrogen medication primarily used to treat prostate cancer.[5] Bicalutamide functions by blocking the action of androgens, such as testosterone, which can promote the growth of prostate cancer cells.

Synthetic Pathway to Bicalutamide

Sources

- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 2. 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 343564-14-7 CAS MSDS (1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Bicalutamide - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS No: 343564-14-7), a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and detailed interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating these orthogonal analytical techniques, this guide establishes a self-validating system for structural confirmation and purity assessment, underscoring the causality behind experimental choices and data interpretation.

Introduction: A Critical Building Block in Medicinal Chemistry

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, also known as 4'-Amino-3'-(trifluoromethyl)acetophenone, is an aromatic ketone of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amine group and two powerful electron-withdrawing groups (acetyl and trifluoromethyl), makes it a versatile precursor for the synthesis of complex pharmaceutical agents. Notably, it serves as a critical building block in the development of non-steroidal anti-androgen drugs, such as Bicalutamide, used in prostate cancer therapy.

The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but imparts profoundly different properties, including increased lipophilicity, metabolic stability, and binding affinity.[1] Accurate and unambiguous structural confirmation of this intermediate is therefore paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API). This guide provides the foundational analytical methodologies required to achieve this confirmation with a high degree of confidence.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before undertaking spectroscopic analysis. These properties inform decisions regarding sample preparation, solvent selection, and analytical technique suitability.

| Property | Value | Source |

| IUPAC Name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethanone | - |

| CAS Number | 343564-14-7 | [2] |

| Molecular Formula | C₉H₈F₃NO | [2] |

| Molecular Weight | 203.16 g/mol | [2] |

| Appearance | White to pale brown solid/powder | [3] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

Spectroscopic Analysis: An Integrated Approach

No single analytical technique is sufficient for absolute structure elucidation. A robust characterization relies on the synergy of multiple spectroscopic methods. The workflow below illustrates the logical progression from initial functional group identification to complete structural assignment.

Caption: Integrated workflow for spectroscopic structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[4] The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR or equivalent instrument is powered on and the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction using the instrument software.

Data Interpretation: The IR spectrum provides clear evidence for all expected functional groups. The analysis below is based on well-established correlation tables and data from analogous compounds.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3480 & 3370 (approx.) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium peaks are characteristic of a primary amine. |

| 3100-3000 | C-H Aromatic Stretch | Ar-H | Weak to medium peaks above 3000 cm⁻¹. |

| ~1675 | C=O Carbonyl Stretch | Aryl Ketone (-COCH₃) | A strong, sharp peak. Its position below 1700 cm⁻¹ indicates conjugation with the aromatic ring. |

| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium intensity peak, often overlapping with the C=C stretch. |

| ~1580, ~1520 | C=C Aromatic Stretch | Aromatic Ring | Two or more sharp peaks of variable intensity. |

| 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Multiple very strong and broad absorption bands, characteristic of C-F bonds. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle & Application: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula with high precision.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source operating in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization: Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy <5 ppm.

Data Interpretation: The mass spectrum provides the molecular weight and key fragmentation data that corroborates the proposed structure.

| m/z Value (Expected) | Ion | Rationale |

| 204.063 | [M+H]⁺ | The protonated molecular ion. HRMS would confirm the elemental composition as C₉H₉F₃NO⁺. |

| 203.056 | [M]⁺ | The molecular ion (if using an ionization technique like EI). |

| 188.032 | [M-CH₃]⁺ | Loss of the methyl radical from the acetyl group, a common fragmentation pathway. |

| 160.038 | [M-COCH₃]⁺ | Loss of the entire acetyl group via cleavage of the C-C bond adjacent to the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Principle & Application: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[6]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent. Expert Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds prevents rapid chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct, albeit often broad, signal. In contrast, solvents like CDCl₃ might lead to very broad or unobservable amine signals.

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Scans: 16-64 scans.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Processing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Interpretation: The ¹H NMR spectrum is predicted to show four distinct signals, perfectly matching the structure. The chemical shifts are governed by the electronic effects of the substituents: the strongly electron-donating -NH₂ group shields ortho/para positions, while the electron-withdrawing -COCH₃ and -CF₃ groups deshield them.

Caption: Structure with predicted ¹H NMR assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Doublet (d) | 1H | H-2 | This proton is ortho to the strongly deshielding acetyl group and meta to the amine. The adjacent CF₃ group also contributes significantly to its downfield shift. |

| ~7.8 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to both H-2 and H-6. It is positioned para to the amine and ortho to the CF₃ group, resulting in an intermediate chemical shift. |

| ~6.9 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-donating -NH₂ group, causing significant shielding and shifting it furthest upfield in the aromatic region. |

| ~6.2 | Singlet (s, broad) | 2H | -NH₂ | The signal for the amine protons. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~2.5 | Singlet (s) | 3H | -COCH₃ | A sharp singlet as there are no adjacent protons for coupling. Its chemical shift is typical for a methyl ketone. |

Experimental Protocol:

-

Sample & Instrument: Same as for ¹H NMR.

-

Acquisition Parameters: A standard proton-decoupled ¹³C experiment is run.

-

Scans: 512-1024 scans (or more, as ¹³C is less sensitive).

-

Spectral Width: 0-210 ppm.

-

-

Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Interpretation: The ¹³C NMR spectrum will show all 9 unique carbon atoms. The CF₃ carbon signal is particularly diagnostic, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹⁹F has a spin of I=1/2).

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Appearance |

| ~196.5 | C=O | Carbonyl carbon of the ketone, typically found in this downfield region. |

| ~152.0 | C4 | Aromatic carbon directly attached to the -NH₂ group. Shielded by the nitrogen's lone pair. |

| ~134.1 | C2 | Aromatic CH deshielded by the adjacent acetyl and CF₃ groups. |

| ~131.5 | C5 | Aromatic CH. |

| ~128.0 | C1 | Quaternary carbon attached to the acetyl group. |

| ~123.5 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon. Appears as a high-intensity quartet due to strong ¹JCF coupling. |

| ~118.0 (q, J ≈ 30 Hz) | C3 | Quaternary carbon attached to the CF₃ group. Appears as a smaller quartet due to ²JCF coupling. |

| ~115.2 | C6 | Aromatic CH shielded by the ortho -NH₂ group. |

| ~26.8 | -CH₃ | The methyl carbon of the acetyl group. |

Applications in Drug Development

The rigorous spectroscopic characterization of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a non-negotiable quality control step in the synthesis of pharmaceuticals.

-

Purity Assessment: Quantitative NMR (qNMR) and HPLC, which relies on characterized standards, can precisely determine the purity of synthetic batches, ensuring no reactive impurities are carried into subsequent, often costly, synthetic steps.

-

Process Chemistry: Spectroscopic analysis at each stage of a synthetic route allows process chemists to monitor reaction completion, identify byproducts, and optimize reaction conditions for yield and purity.

-

Regulatory Compliance: A complete and unambiguous characterization data package is a fundamental requirement for regulatory submissions to agencies like the FDA and EMA. It forms the basis of the "Chemistry, Manufacturing, and Controls" (CMC) section of a drug filing.

Conclusion

The structural integrity of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is unequivocally established through the combined application of IR, MS, and NMR spectroscopy. IR and MS provide rapid confirmation of functional groups and molecular weight, while high-field ¹H and ¹³C NMR deliver a detailed, atom-by-atom map of the molecular architecture. This integrated analytical approach forms a self-validating system, providing the high level of certainty required for the use of this critical intermediate in the high-stakes environment of drug discovery and development.

References

Solubility of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone in common lab solvents

An In-Depth Technical Guide

Topic: Solubility Profile of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in public literature, this document establishes a theoretical solubility profile based on the compound's molecular structure and physicochemical principles. It further provides detailed, field-proven experimental protocols for both qualitative classification and precise quantitative measurement of its solubility in common laboratory solvents. The guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical method development.

Introduction: The Significance of Solubility

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is an aromatic ketone containing key functional groups that define its chemical behavior: a basic primary amine, a lipophilic trifluoromethyl group, and a polar acetyl moiety. This structural combination makes it a valuable building block in medicinal chemistry. Understanding its solubility is not an academic exercise; it is a critical parameter that dictates the success of numerous laboratory and industrial processes.

The choice of solvent directly impacts reaction kinetics, crystallization efficiency, chromatographic purification, and the bioavailability of final active pharmaceutical ingredients (APIs).[1] A poorly chosen solvent can lead to low yields, purification challenges, or failed formulations. This guide, therefore, serves as a foundational resource, blending theoretical prediction with practical, validated methodologies to characterize the solubility of this compound.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone presents a classic case of competing functionalities. The aromatic ring and the highly lipophilic -CF3 group promote solubility in nonpolar environments, while the -NH2 and -C=O groups provide sites for hydrogen bonding and polar interactions, favoring solubility in polar solvents.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₈F₃NO | [2] |

| Molecular Weight | 203.16 g/mol | [2] |

| Appearance | Crystalline Solid (Predicted) | Based on similar structures[3] |

| pKa (Predicted) | 2-3 | The electron-withdrawing -CF₃ and acetyl groups are expected to significantly lower the basicity of the anilino -NH₂ group compared to aniline (pKa ~4.6). |

| logP (Predicted) | ~2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity. |

The presence of the basic amino group is the most critical feature for solubility manipulation. This group can be protonated in acidic conditions to form a highly polar ammonium salt, a property that can be leveraged to dramatically increase aqueous solubility.[4]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a robust framework for predicting solubility.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The compound's polarity, arising from the amine and ketone groups, is expected to result in low solubility in these solvents. While the aromatic ring and -CF3 group offer some lipophilicity, it is likely insufficient to overcome the energy penalty of disrupting the solvent-solvent interactions in a purely nonpolar medium.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are anticipated to be excellent choices. They can engage in strong dipole-dipole interactions with the acetyl group and act as hydrogen bond acceptors for the N-H protons of the amine. Therefore, high solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with both the amine and ketone functionalities. Good to moderate solubility is expected. Solubility will likely decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Isopropanol).

-

Water: The molecule's significant nonpolar surface area (phenyl ring, -CF3 group) is expected to dominate, leading to poor intrinsic solubility in neutral water.[6]

-

Aqueous Acidic Solutions (e.g., 5% HCl): The basic amino group will be protonated to form the corresponding ammonium chloride salt. This ionic salt will be significantly more polar than the neutral molecule, leading to a prediction of high solubility .[4][7] This is a key technique for dissolving amine-containing organic compounds in aqueous media.

-

Aqueous Basic Solutions (e.g., 5% NaOH): The molecule lacks a sufficiently acidic proton. The N-H protons are not acidic enough to be deprotonated by sodium hydroxide. Therefore, no significant increase in solubility is expected compared to neutral water; solubility will remain poor .[4]

Experimental Protocols for Solubility Determination

Trustworthy experimental data is paramount. The following protocols provide self-validating systems for determining the solubility of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone.

Protocol 1: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in a sequence of solvents, providing rapid insight into its acid-base properties.[7]

Methodology:

-

Preparation: Add approximately 25 mg of the compound to a small test tube.

-

Water Test: Add 0.75 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely.

-

If Soluble: The compound is a water-soluble organic. Test the solution with litmus or pH paper to classify as acidic, basic, or neutral.[4] Proceed to the Ether Test (Step 3) to further classify.

-

If Insoluble: Proceed to the 5% HCl Test (Step 4).

-

-

Ether Test (for water-soluble compounds): To a fresh 25 mg sample, add 0.75 mL of diethyl ether. Shake vigorously. This helps differentiate between highly polar small molecules.

-

5% HCl Test: To the tube from the failed water test (or a fresh sample), add 0.75 mL of 5% aqueous HCl. Shake vigorously.

-

If Soluble: The compound is an organic base (Class B), confirming the accessible nature of the amino group.[7]

-

If Insoluble: Proceed to the 5% NaOH Test (Step 5).

-

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.

-

If Soluble: The compound would be classified as an organic acid. This is not expected for the target compound.

-

If Insoluble: Proceed to the Concentrated Acid Test (Step 6).

-

-

Concentrated H₂SO₄ Test: (Perform with extreme caution in a fume hood). To a fresh 25 mg sample, carefully add 0.75 mL of cold, concentrated sulfuric acid. Solubility here indicates the presence of neutral compounds with oxygen or nitrogen atoms or unsaturation (Class N).

.dot

Caption: Workflow for systematic qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining precise solubility values (e.g., in mg/mL or mol/L).[6] It relies on generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone to a known volume of the desired solvent in a sealed vial (e.g., 100 mg in 5 mL). The presence of undissolved solid is essential.

-

Equilibration: Place the vial in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate the suspension for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[8]

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Alternatively, centrifuge the sample at a constant temperature to pellet the excess solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid aspirating solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Dilute the aliquot with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the solubility of the compound in that solvent at the specified temperature.

.dot

Caption: Standard workflow for quantitative solubility measurement.

Summary of Predicted Solubility

The following table synthesizes the theoretical analysis into a practical guide for solvent selection. Quantitative values should be determined experimentally using the protocol above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Insoluble / Very Poor | Dominated by polar -NH₂ and -C=O groups. |

| Polar Aprotic | DMSO, DMF, THF | High / Very Soluble | Strong dipole-dipole interactions and H-bond acceptance.[3] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble / Moderate | Good polar interactions, but less effective H-bond acceptors than DMSO/DMF. |

| Polar Protic | Methanol, Ethanol | Soluble / Moderate | Capable of H-bonding with both donor and acceptor sites. |

| Aqueous (Neutral) | Water | Poor / Sparingly Soluble | Large nonpolar regions (-C₆H₃, -CF₃) limit hydration. |

| Aqueous (Acidic) | 5% HCl (aq) | Very Soluble | Protonation of the basic amine forms a highly polar water-soluble salt.[4][7] |

| Aqueous (Basic) | 5% NaOH (aq) | Poor / Sparingly Soluble | No acidic proton to form a salt; solubility similar to neutral water.[4] |

Conclusion for the Practicing Scientist

While no definitive, published quantitative data for the solubility of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone exists, a robust and reliable solubility profile can be confidently predicted from its molecular structure. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and its solubility in aqueous media is highly dependent on pH. The basicity of the 4-amino group is the key to its processability; it can be readily dissolved in dilute aqueous acid for reactions or extractions and subsequently re-precipitated by neutralization. For all critical applications, the experimental protocols provided herein should be employed to generate precise, application-specific data.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

PubChem. (n.d.). 1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone. (2024, April 9). ChemBK. Retrieved from [Link]

-

Paruta, A. N. (n.d.). Solubility of the Sulfonamides. IUPAC-NIST Solubility Data Series. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-Amino-2-(trifluoromethoxy)phenyl]ethanone. Retrieved from [Link]

- Wing, L. Y. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Pharmacy and Pharmacology, 37(S1), 101-113.

- Cesur, N., Apak, T. I., Aboul-Enein, H. Y., & Ozkirimli, S. (2002). LC determination of aminoglutethimide enantiomers as dansyl and fluorescamine derivatives in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 487-492.

- Kiani, M., & Halladj, R. (2023). Prediction of the Solubility of Pharmaceutical Compounds in Pure Organic Solvents Using an Artificial Neural Network and a Refined Apelblat Model. Physical Chemistry Research, 11(4), 741-755.

- Zhang, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 122.

-

Autechem. (n.d.). 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, 95% Purity, C9H7ClF3NO, 25 grams. Retrieved from [Link]

Sources

Chemical structure and IUPAC name of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Fluorinated Ketone Building Block

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a substituted aromatic ketone, represents a pivotal building block in contemporary medicinal chemistry and drug development. Its chemical architecture, featuring an aniline moiety ortho to a trifluoromethyl group and para to an acetyl group, provides a unique combination of reactive sites and physicochemical properties. The trifluoromethyl group, a bioisostere for a chlorine atom, is particularly noteworthy. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, providing a critical resource for researchers leveraging fluorinated scaffolds in the design of novel therapeutics.

Chemical Structure and Nomenclature

The structural identity and correct nomenclature of a chemical entity are fundamental for unambiguous scientific communication and patent claims.

IUPAC Name and Synonyms

The systematically generated and preferred IUPAC name for this compound is 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone .

Common synonyms encountered in chemical literature and supplier catalogs include:

-

4-Amino-3-(trifluoromethyl)acetophenone

-

Ethanone, 1-[4-amino-3-(trifluoromethyl)phenyl]-

Chemical Structure and Key Features

The molecule consists of a central benzene ring with three substituents:

-

Aniline Moiety: The primary amine (-NH₂) at the C4 position is a key functional group, serving as a nucleophile or a site for further derivatization, for instance, in the formation of amides or heterocycles.

-

Trifluoromethyl Group: The -CF₃ group at the C3 position significantly influences the electronic properties of the aromatic ring and the basicity of the adjacent amino group.

-

Acetyl Group: The acetyl group (-C(O)CH₃) at the C1 position provides a reactive carbonyl center for a wide range of chemical transformations.

The interplay of these functional groups dictates the compound's reactivity and its utility as a versatile synthetic intermediate.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol describes a general procedure for the Friedel-Crafts acylation of 2-(trifluoromethyl)aniline. It is imperative that this reaction is carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Materials:

-

2-(Trifluoromethyl)aniline

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred suspension. Allow the mixture to stir at 0 °C for 15-30 minutes.

-

Substrate Addition: Dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-amino-3-(trifluoromethyl)phenyl)ethanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water, which would render them catalytically inactive.

-

Stoichiometric Lewis Acid: The Lewis acid coordinates to both the acetylating agent and the product ketone, necessitating at least a stoichiometric amount. An excess is often used to drive the reaction to completion.

-

Controlled Addition at Low Temperature: The initial stages of the reaction are exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

-

Acidic Work-up: The acidic work-up protonates the amino group, aiding in the separation from non-basic impurities and breaking up the aluminum-ketone complex.

-

Bicarbonate Wash: This step neutralizes any remaining acid in the organic phase.

Physicochemical and Spectroscopic Data

Accurate characterization data is essential for the validation of the synthesized compound and for its use in further applications.

Physical Properties

| Property | Value | Source |

| CAS Number | 343564-14-7 | Commercial Suppliers |

| Molecular Formula | C₉H₈F₃NO | Calculated |

| Molecular Weight | 203.16 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Density | ~1.296 g/cm³ | |

| Boiling Point | ~271.9 °C at 760 mmHg | Calculated |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm). The proton ortho to the amino group would be the most upfield, while the proton ortho to the acetyl group would be the most downfield.

-

Amine Protons: A broad singlet (or two separate signals) for the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration.

-

Methyl Protons: A singlet at approximately 2.5 ppm corresponding to the three protons of the acetyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, typically around 195-200 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet in the region of 120-130 ppm with a large ¹JCF coupling constant.

-

Methyl Carbon: A signal in the aliphatic region, around 25-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ for the aryl ketone carbonyl group.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 203.

-

Fragmentation: A prominent fragment would be the loss of the methyl group from the acetyl moiety, resulting in a peak at m/z = 188 ([M-15]⁺).

-

Applications in Drug Development and Organic Synthesis

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the development of non-steroidal anti-androgens.

Intermediate in the Synthesis of Nilutamide

Nilutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. While multiple synthetic routes to Nilutamide exist, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone can serve as a key precursor. The synthesis would involve the conversion of the acetyl group to a hydantoin ring.

Precursor for Enzalutamide and Other Androgen Receptor Antagonists

Enzalutamide is a second-generation non-steroidal androgen receptor antagonist. The core structure of enzalutamide features a substituted phenyl ring derived from 4-amino-2-(trifluoromethyl)benzonitrile. While not a direct precursor, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone can be chemically transformed into this key nitrile intermediate. The development of novel androgen receptor modulators often involves the use of such trifluoromethyl-substituted aniline building blocks.

The general importance of the trifluoromethyl group in drug design cannot be overstated. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced lipophilicity, and better binding selectivity.

Conclusion

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is a strategically important synthetic intermediate with significant potential in medicinal chemistry. Its trifluoromethyl-substituted aniline framework makes it a valuable precursor for the synthesis of a range of bioactive molecules, including established and next-generation anti-androgen therapies. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and drug development professionals seeking to leverage the unique advantages of fluorination in their discovery programs.

References

-

Friedel-Crafts Acylation Overview. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

A novel route for the synthesis of androgen receptor antagonist enzalutamide. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Nilutamide. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

A Comprehensive Guide to the Safe Handling of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone for Research and Development

Abstract

This technical guide provides an in-depth analysis of the potential hazards and requisite safety precautions for the handling of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS No. 177991-23-4), a key building block in pharmaceutical and agrochemical research. Synthesizing data from Safety Data Sheets (SDS), toxicological databases, and established laboratory safety protocols, this document is intended to serve as an essential resource for researchers, scientists, and drug development professionals. The guide details the compound's toxicological profile, outlines a systematic approach to risk mitigation through the hierarchy of controls, and provides explicit, field-proven protocols for safe handling, storage, emergency response, and disposal. The causality behind each safety recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Properties

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is an aromatic ketone and a substituted aniline derivative. Its utility as a synthetic intermediate is significant, but its chemical structure also suggests a toxicological profile that necessitates careful handling. A clear understanding of its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| IUPAC Name | 1-[4-amino-3-(trifluoromethyl)phenyl]ethanone | PubChem[1] |

| CAS Number | 177991-23-4 | ChemicalBook[2] |

| Molecular Formula | C₉H₈F₃NO | ChemicalBook[2][3] |

| Molecular Weight | 203.16 g/mol | ChemicalBook[2] |

| Appearance | Solid (form may vary) | General Knowledge |

| Synonyms | 4-Amino-3-(trifluoromethyl)acetophenone | ChemicalBook[2] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is not extensively published, data from structurally similar compounds, such as other trifluoromethyl-substituted anilines and acetophenones, provides a strong basis for hazard assessment. The primary hazards are associated with irritation and potential systemic effects upon absorption.

GHS Classification (Anticipated based on analogous compounds):

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5][6]

-

Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[4][5][6]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory Tract Irritation): May cause respiratory irritation.[4][5][6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

Causality of Hazards:

-

Irritation: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which can enhance the reactivity and irritating properties of the aromatic ring and the amino group. Anilines, as a class, are known skin and eye irritants.[5][7]

-

Respiratory Effects: As a fine powder or dust, the compound can be easily inhaled, leading to irritation of the mucous membranes and upper respiratory tract.[4][5][6]

-

Systemic Toxicity: Anilines can be absorbed through the skin and, if ingested or inhaled in significant quantities, may interfere with the oxygen-carrying capacity of the blood (methemoglobinemia). While this is a general concern for anilines, it underscores the importance of preventing systemic exposure.

To the best of our knowledge, the complete toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it must be handled with the assumption that it is hazardous.

Section 3: Risk Mitigation and the Hierarchy of Controls

A proactive approach to safety involves implementing a multi-layered defense system known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate exposure to hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, Elimination is not practical as it is the subject of the research. Substitution should be considered if a less hazardous alternative can achieve the same scientific objective. The primary focus for safe handling will therefore be on robust Engineering Controls , followed by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE) .

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This section details a mandatory workflow for handling 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, from preparation to use. Adherence to this protocol is critical for mitigating exposure risks.

4.1. Required Engineering Controls

-

All manipulations of the solid compound (weighing, transferring, preparing solutions) MUST be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[7][9]

-

The work area must have immediate access to an emergency eye wash station and a safety shower.[4]

4.2. Experimental Workflow: Weighing and Solubilization

Caption: Step-by-step workflow for safely weighing and dissolving the compound.

Step-by-Step Methodology:

-

Preparation: Before entering the lab, ensure you are familiar with this SOP and the compound's SDS. Verify that the chemical fume hood's certification is current and it is functioning correctly. Don all required PPE.

-

Setup: Place all necessary equipment (analytical balance, glassware, spatula, solvent, waste container) inside the fume hood. This minimizes movement in and out of the containment area.

-

Weighing: Use a disposable weigh boat or creased weighing paper. Gently transfer the solid compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.[2][9]

-

Transfer: Carefully add the weighed solid to the reaction or storage vessel. Use a small amount of the intended solvent to rinse the weigh boat, ensuring a quantitative transfer.

-

Dissolution: Add the remaining volume of solvent to the vessel. Cap the vessel before removing it from the fume hood for mixing (e.g., magnetic stirring, sonication).

-

Cleanup: Immediately dispose of the contaminated weigh boat and any wipes into a designated, sealed hazardous waste container. Decontaminate the spatula and any affected surfaces inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Final Decontamination: After the procedure is complete, thoroughly wipe down the balance and the sash of the fume hood. Doff PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.[5][9]

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE must be based on a thorough risk assessment.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but their suitability should be verified against the solvents being used. Always inspect gloves for tears or holes before use.[7] Dispose of contaminated gloves immediately and wash hands.[9]

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne dust.[5] A face shield should be worn over goggles if there is a significant splash risk.

-

Skin and Body Protection: A long-sleeved laboratory coat must be worn and fully fastened.[5]

-

Respiratory Protection: Not typically required if all work is performed within a functioning fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill outside of containment), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency responders.[5][10]

Section 6: Storage and Disposal

6.1. Storage

-

Store the compound in a tightly sealed, clearly labeled container.[5]

-

Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4][7]

-

Store away from incompatible materials, particularly strong oxidizing agents.[7]

6.2. Disposal

-

All waste, including contaminated consumables (gloves, weigh boats, wipes) and excess material, must be disposed of as hazardous chemical waste.

-

Do not discharge into drains or the environment.[2]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Caption: Emergency response flowchart for spills and personal exposure.

7.1. Accidental Release Measures (Spills)

-

Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact EHS.

-

Containment: For small spills inside a fume hood, prevent the spread by covering with a chemical absorbent material. Avoid raising dust.[2]

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area thoroughly with soap and water.

7.2. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]

References

- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride - Synquest Labs. (n.d.).

- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No. - Loba Chemie. (2019, January 31).

- 1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. (n.d.).

- 1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone - Safety Data Sheet - ChemicalBook. (2025, July 26).

- Safety Data Sheet - Angene Chemical. (2021, May 1).

- Safety Data Sheet - Angene Chemical. (2025, December 22).

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).

- Material Safety Data Sheet - Alfa Aesar. (2008, October 11).

- 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem. (n.d.).

- 343564-14-7(1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone) Product Description - ChemicalBook. (n.d.).

- 1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone | C10H7F6NO - PubChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).

- SAFETY DATA SHEET - TCI Chemicals. (2019, April 11).

- SAFETY DATA SHEET - Fisher Scientific. (2023, December 4).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 29).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 5).

- SAFETY DATA SHEET - R&D Systems. (2025, July 31).

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, TRC - Fisher Scientific. (n.d.).

- PF-04449913 SAFETY DATA SHEET - Amazon S3. (2017, December 3).

- 56339-99-2(1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone) Product Description - ChemicalBook. (n.d.).

Sources

- 1. 1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone | C10H7F6NO | CID 118800294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 343564-14-7 CAS MSDS (1-(4-Amino-3-trifluoromethyl-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. lobachemie.com [lobachemie.com]

- 6. angenechemical.com [angenechemical.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

The Genesis of a Key Pharmaceutical Building Block: Discovery and Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a seemingly unassuming aromatic ketone, has emerged as a pivotal building block in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and first reported synthetic routes to this important intermediate, offering insights into the chemical logic that underpins its preparation and its significance in the development of novel therapeutics. While a singular, seminal publication detailing its initial discovery is not readily apparent in the public domain, a cohesive synthesis strategy can be constructed from the broader chemical literature, particularly from patents and studies focused on related trifluoromethylated anilines and acetophenones.

The Strategic Importance of the 4-Amino-3-(trifluoromethyl)acetophenone Scaffold

The structural features of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone make it a highly valuable synthon. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly impacts the reactivity of the aromatic ring and provides a metabolically stable lipophilic substituent. The amino group offers a versatile handle for a wide range of chemical transformations, including amide bond formation, diazotization, and nucleophilic aromatic substitution. The acetyl group, in turn, can participate in various condensation and carbon-carbon bond-forming reactions, allowing for the construction of complex heterocyclic systems. This trifecta of functional groups, arranged in a specific ortho- and para-relationship, provides a unique chemical "fingerprint" that has been exploited in the development of new chemical entities.

A Plausible First Synthesis: A Multi-Step Approach

Based on established principles of organic synthesis and information gleaned from related patent literature, a logical and efficient pathway to 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone can be proposed. The synthesis is best approached in a convergent manner, involving the preparation of a key aniline intermediate followed by the introduction of the acetyl group.

Part 1: Synthesis of the Core Intermediate: 4-Nitro-3-(trifluoromethyl)aniline

The journey to the target molecule begins with the synthesis of the crucial precursor, 4-nitro-3-(trifluoromethyl)aniline. This intermediate establishes the critical ortho-relationship between the trifluoromethyl group and what will become the amino group. A common and industrially scalable approach involves the nitration of a suitable trifluoromethylated benzene derivative.

A plausible starting material for this sequence is 2-chlorobenzotrifluoride. The synthesis proceeds as follows:

-

Nitration: 2-Chlorobenzotrifluoride is subjected to nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the chlorine and trifluoromethyl groups favor the introduction of the nitro group at the 5-position, yielding 2-chloro-5-nitrobenzotrifluoride.

-

Amination: The resulting 2-chloro-5-nitrobenzotrifluoride is then treated with ammonia in a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atom for displacement by the amino group, affording 4-nitro-3-(trifluoromethyl)aniline.

Part 2: Reduction and Acylation to Yield the Final Product

With the key aniline precursor in hand, the subsequent steps focus on the reduction of the nitro group and the introduction of the acetyl moiety.

-

Reduction: The nitro group of 4-nitro-3-(trifluoromethyl)aniline is selectively reduced to an amino group. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin or iron in hydrochloric acid. This step yields 4-amino-3-(trifluoromethyl)aniline.

-

Acylation: The final step involves the acylation of the newly formed diamine. However, a direct Friedel-Crafts acylation of 4-amino-3-(trifluoromethyl)aniline is challenging due to the deactivating nature of the trifluoromethyl group and the potential for the amino group to coordinate with the Lewis acid catalyst. A more plausible and controllable approach involves the protection of the amino group, followed by a directed ortho-metalation and acylation, or a multi-step sequence involving diazotization and Sandmeyer-type reaction.

A more direct, albeit potentially lower-yielding, approach described in the broader context of acetophenone synthesis involves a diazotization-coupling-hydrolysis sequence starting from an aniline.[1][2] This methodology can be adapted for the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone.

A proposed synthetic pathway is as follows:

-

Diazotization of a Precursor Aniline: A suitable precursor, such as 4-amino-3-(trifluoromethyl)aniline, would first undergo diazotization.

-

Coupling Reaction: The resulting diazonium salt is then coupled with a suitable acetylating agent.

-

Hydrolysis: The coupled intermediate is subsequently hydrolyzed to yield the final acetophenone product.

Given the complexities and potential for side reactions, a more refined and likely "first" successful laboratory-scale synthesis would have likely involved a more controlled, multi-step process.

Experimental Protocols

The following are representative, detailed experimental protocols derived from analogous transformations found in the chemical literature.

Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

Materials:

-

2-Chlorobenzotrifluoride

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Aqueous Ammonia (28-30%)

-

Dichloromethane

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred and cooled (0-5 °C) solution of 2-chlorobenzotrifluoride in a suitable solvent, a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto crushed ice and the product is extracted with dichloromethane.

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-chloro-5-nitrobenzotrifluoride, which can be purified by crystallization or chromatography.

-

The purified 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent in a pressure vessel.

-

Aqueous ammonia is added, and the vessel is sealed and heated to a temperature sufficient to drive the reaction to completion (typically 100-150 °C).

-

After cooling, the reaction mixture is partitioned between water and an organic solvent.

-

The organic layer is separated, washed, dried, and concentrated to afford 4-nitro-3-(trifluoromethyl)aniline.[1]

Protocol 2: Synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone (Hypothetical Adaptation)

Materials:

-

4-Amino-3-(trifluoromethyl)aniline

-

Hydrochloric Acid

-

Sodium Nitrite

-

Acetaldoxime

-

Copper(I) salt (e.g., CuCl or CuBr) as a catalyst

-

Toluene or another suitable organic solvent

-

Sodium Hydroxide

Procedure:

-

4-Amino-3-(trifluoromethyl)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, a mixture of acetaldoxime, a copper(I) salt catalyst, and an organic solvent such as toluene is prepared and cooled.

-

The cold diazonium salt solution is added slowly to the acetaldoxime mixture, while maintaining a controlled pH (typically by the concurrent addition of a base like sodium hydroxide) and low temperature.[1][2]

-

After the coupling reaction is complete, the reaction mixture is warmed to room temperature.

-

The intermediate oxime is then hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid).

-

The product, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography or recrystallization.

Characterization and Data

The structural elucidation and purity assessment of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone and its intermediates are crucial for their use in further synthetic applications. Standard analytical techniques are employed for this purpose.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |

| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 222.12 | Yellow solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS |

| 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone | C₉H₈F₃NO | 203.16 | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS confirming the presence of acetyl, amino, and trifluoromethyl groups. |

Conclusion: A Testament to the Power of Fluorine Chemistry

The synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, while not attributed to a single pioneering discovery, represents a culmination of established and robust synthetic methodologies. The logical, multi-step approach to its construction highlights the principles of modern organic synthesis, including the strategic manipulation of functional groups and the control of regioselectivity. As a versatile and highly functionalized building block, 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone continues to play a significant role in the discovery and development of new medicines, underscoring the enduring importance of fluorine-containing intermediates in the pharmaceutical industry. Its availability through commercial suppliers is a testament to the robustness and scalability of the synthetic routes that have been developed and optimized over time.

References

- Ningbo Inno Pharmchem Co., Ltd. (2024).

- Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone. CN103193611A.

- Zhejiang Weihua New Material Co Ltd. (2013). Method for synthesizing m-trifluoromethyl acetophenone.

Sources

A Comprehensive Technical Guide to 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone for Researchers and Drug Development Professionals

Introduction

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone, is a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring an aniline moiety, a trifluoromethyl group, and a ketone, provides a versatile scaffold for the development of novel therapeutics. The trifluoromethyl group, in particular, is a bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide offers a detailed exploration of the commercial landscape, synthetic pathways, and analytical methodologies for this important compound, aimed at empowering researchers and drug development professionals in their scientific endeavors.

Commercial Availability and Suppliers

1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone, identified by the CAS number 343564-14-7 , is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in purities of 98% or greater, ensuring its suitability for demanding synthetic applications. When procuring this reagent, it is imperative to verify the supplier's specifications and obtain a certificate of analysis to confirm its identity and purity.

Below is a summary of representative suppliers and their typical product specifications:

| Supplier | CAS Number | Purity Specification | Available Quantities |

| Aromsyn Co., Ltd. | 343564-14-7 | NLT 98%[1] | Gram to kilogram scale[1] |

| Angene Chemical | 343564-14-7 | 98%[2] | Inquire for details |

| BOC Sciences | 343564-14-7 | 95%[] | Inquire for details |

| 001CHEMICAL | 343564-14-7 | NLT 98%[4] | Inquire for details |

| ECHO CHEMICAL CO., LTD. | 343564-14-7 | Not specified | 100g[2] |

Note: This table is not exhaustive and represents a selection of suppliers found. Researchers should conduct their own due diligence when selecting a supplier.

Synthetic Pathways: A Plausible Approach

While proprietary industrial syntheses are often not disclosed, a plausible and common method for the preparation of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.

A logical synthetic workflow would involve the acylation of 2-(trifluoromethyl)aniline. The amino group is a strong activating group and ortho-, para-director. However, to avoid side reactions and to direct the acylation to the desired para-position relative to the amino group, a protecting group strategy is often employed.

Caption: Plausible synthetic workflow for 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone.

Step 1: Protection of the Amino Group (Acetylation)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid N-(2-(trifluoromethyl)phenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

-

In a dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension with stirring.

-

Add a solution of N-(2-(trifluoromethyl)phenyl)acetamide in the same solvent dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature, monitoring its progress by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

-

To the crude N-(4-acetyl-2-(trifluoromethyl)phenyl)acetamide, add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the deprotection is complete (monitored by TLC).

-

If acidic hydrolysis is used, neutralize the reaction mixture with a base to precipitate the product. If basic hydrolysis is used, adjust the pH to neutral.

-

Collect the precipitated 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Ensuring the identity and purity of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone is critical for its successful application in drug synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected signals in the 1H and 13C NMR spectra of 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone are as follows:

-

1H NMR:

-

A singlet for the methyl protons of the acetyl group.

-